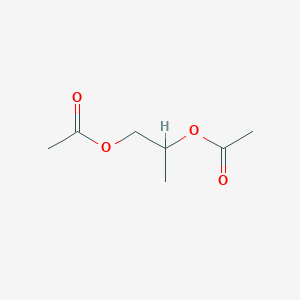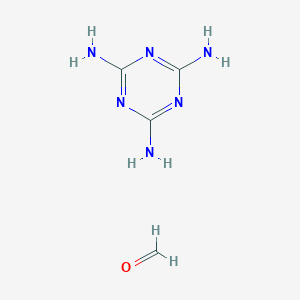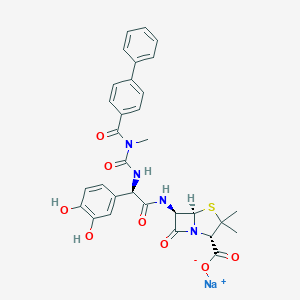
2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate, also known as UMAP, is a synthetic penicillin derivative that has been extensively studied for its potential use in treating bacterial infections. This compound is unique among penicillin derivatives due to its broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as its ability to penetrate biofilms.
作用機序
2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate works by inhibiting the activity of bacterial cell wall synthesis enzymes, specifically transpeptidases and carboxypeptidases. This leads to the disruption of bacterial cell wall formation, ultimately resulting in bacterial death.
Biochemical and Physiological Effects:
In addition to its antibacterial activity, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. This compound has also been shown to have low toxicity and good stability, making it an attractive candidate for further development.
実験室実験の利点と制限
One advantage of 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate is its broad-spectrum activity, which makes it a potentially useful tool for studying a wide range of bacterial infections. However, its high cost and limited availability may make it difficult to use in certain experimental settings.
将来の方向性
There are numerous potential future directions for research on 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate. One area of interest is the development of new formulations of this compound that can improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand the mechanisms of this compound's anti-inflammatory effects, and to explore its potential use in treating inflammatory diseases. Finally, there is a need for further research on the safety and efficacy of this compound in humans, with the ultimate goal of developing new treatments for bacterial infections.
合成法
The synthesis of 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate involves the reaction of 6-aminopenicillanic acid with 3,4-dihydroxyphenylacetic acid and 4-phenylphenyl isocyanate, followed by the addition of methyl isocyanate. This multi-step process has been optimized for high yield and purity, and has been successfully replicated in numerous studies.
科学的研究の応用
2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate has been studied extensively for its potential use in treating a variety of bacterial infections, including those caused by drug-resistant strains. In vitro studies have demonstrated its efficacy against a wide range of bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. In vivo studies have also shown promising results, with this compound demonstrating efficacy in animal models of infection.
特性
| 106135-38-0 | |
分子式 |
C31H29N4NaO8S |
分子量 |
640.6 g/mol |
IUPAC名 |
sodium;(2S,5R,6R)-6-[[(2R)-2-(3,4-dihydroxyphenyl)-2-[[methyl-(4-phenylbenzoyl)carbamoyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C31H30N4O8S.Na/c1-31(2)24(29(41)42)35-27(40)23(28(35)44-31)32-25(38)22(19-13-14-20(36)21(37)15-19)33-30(43)34(3)26(39)18-11-9-17(10-12-18)16-7-5-4-6-8-16;/h4-15,22-24,28,36-37H,1-3H3,(H,32,38)(H,33,43)(H,41,42);/q;+1/p-1/t22-,23-,24+,28-;/m1./s1 |
InChIキー |
QLLQREKOSBDHPL-LUWPLTNYSA-M |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC(=C(C=C3)O)O)NC(=O)N(C)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-])C.[Na+] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)O)NC(=O)N(C)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-])C.[Na+] |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)O)NC(=O)N(C)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-])C.[Na+] |
| 106135-38-0 | |
同義語 |
2-(3'-(4-phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate 2-PPCMUDP 2-PPCMUDP sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


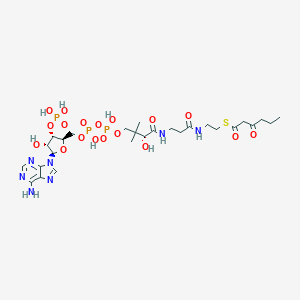
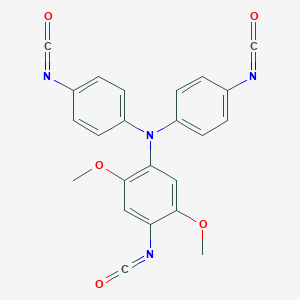
![1-Methylbenzo[e]benzimidazol-2-amine](/img/structure/B8347.png)
![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)
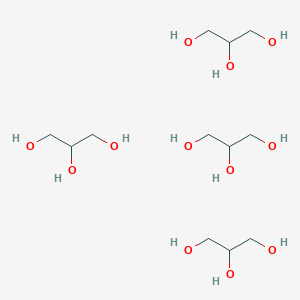


![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B8357.png)



